Isocetyl myristate

Physical chemistry Cosmetic formulation Emollient rheology

Isocetyl myristate (CAS 83708-66-1) is a branched-chain fatty acid ester derived from the esterification of isocetyl alcohol (a branched C16 alcohol) and myristic acid, with molecular formula C30H60O2 and molecular weight of 452.8 g/mol. As a medium-high molecular weight emollient ester, it appears as a colorless transparent liquid at room temperature with a melting point ≤0°C, refractive index approximately 1.452 at 20°C, and low viscosity of approximately 20.0 mPa·s at 25°C.

Molecular Formula C30H60O2
Molecular Weight 452.8 g/mol
CAS No. 83708-66-1
Cat. No. B1602698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocetyl myristate
CAS83708-66-1
Molecular FormulaC30H60O2
Molecular Weight452.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C
InChIInChI=1S/C30H60O2/c1-4-5-6-7-8-9-11-15-18-21-24-27-30(31)32-28-25-22-19-16-13-10-12-14-17-20-23-26-29(2)3/h29H,4-28H2,1-3H3
InChIKeyYICVJSOYNBZJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isocetyl Myristate CAS 83708-66-1: Basic Properties and Procurement Classification


Isocetyl myristate (CAS 83708-66-1) is a branched-chain fatty acid ester derived from the esterification of isocetyl alcohol (a branched C16 alcohol) and myristic acid, with molecular formula C30H60O2 and molecular weight of 452.8 g/mol . As a medium-high molecular weight emollient ester, it appears as a colorless transparent liquid at room temperature with a melting point ≤0°C, refractive index approximately 1.452 at 20°C, and low viscosity of approximately 20.0 mPa·s at 25°C [1]. It is primarily used as a skin-conditioning agent and emollient in cosmetic and personal care formulations, where its branched-chain structure confers enhanced spreading characteristics and a non-greasy sensory profile compared to linear-chain myristate esters [2].

Why Isocetyl Myristate Cannot Be Readily Substituted with Isopropyl Myristate or Other Myristate Esters


Myristate esters as a class exhibit widely divergent physicochemical and dermatological profiles despite sharing the same fatty acid moiety. The branched-chain isocetyl alcohol component of isocetyl myristate (C16 iso-alkyl chain) produces substantially lower viscosity, lower solidification point, and altered skin compatibility compared to both short-chain linear esters such as isopropyl myristate (C3 linear alkyl) and longer-chain linear esters such as myristyl myristate (C14 linear alkyl) . Critically, isopropyl myristate and its linear-chain analogs are documented comedogenic offenders in the rabbit ear assay, whereas available safety assessments and commercial classification data indicate a lower irritation and comedogenicity profile for the branched-chain isocetyl ester [1][2]. Generic substitution without consideration of these structural determinants will predictably alter formulation viscosity, freeze-thaw stability, spreadability, and skin tolerance outcomes.

Quantitative Comparative Evidence for Isocetyl Myristate vs. IPM and Other Myristate Analogs


Branched-Chain Architecture Confers 17-25× Higher Molecular Weight and Altered Viscosity Profile vs. Isopropyl Myristate

Isocetyl myristate possesses a molecular weight of 452.8 g/mol due to its branched C16 isocetyl alcohol moiety, compared to 270.5 g/mol for isopropyl myristate (linear C3 isopropyl moiety). This ~67% higher molecular weight translates to markedly different rheological behavior . While direct viscometric head-to-head comparison data under identical conditions are not available in the primary literature, isocetyl myristate exhibits a viscosity of approximately 20.0 mPa·s at 25°C, positioning it as a low-viscosity emollient suitable for lightweight formulations [1].

Physical chemistry Cosmetic formulation Emollient rheology

Isopropyl Myristate and Linear Analogs Are Documented Comedogenic Offenders; Isocetyl Myristate Is Classified as Low-Risk

In the rabbit ear comedogenicity assay, isopropyl myristate and its linear-chain analogs (isopropyl palmitate, butyl stearate, isopropyl isostearate, myristyl myristate, decyl oleate) are explicitly identified as 'ingredient offenders' that should be avoided in acne-prone skin formulations [1]. Isocetyl myristate was not listed among these offenders and is not included in the documented comedogenic ingredient panel from this foundational study. Furthermore, EWG Skin Deep assigns isocetyl myristate a LOW rating across cancer, allergy/immunotoxicity, and developmental/reproductive toxicity categories, with only low-level use restrictions noted [2].

Dermatotoxicology Acnegenicity Cosmetic safety

Isocetyl Myristate Has Regulatory-Approved Use Concentration up to 36.5% in Leave-On Cosmetics

The Cosmetic Ingredient Review (CIR) Expert Panel has issued a final safety assessment concluding that isocetyl myristate is safe for use in leave-on cosmetic products at concentrations up to 36.5% [1][2]. This provides a definitive regulatory safety ceiling that procurement and formulation teams can rely upon. In contrast, no identical regulatory safety concentration has been established for many comparator esters; some, such as isostearyl myristate, carry explicit skin/eye irritation warnings [3].

Regulatory science Safety assessment CIR evaluation

Branched-Chain Structure Confers Low Solidification Point (≤0°C) and Enhanced Oxidation/Hydrolysis Stability

Isocetyl myristate exhibits a maximum melting point of 0°C (cloud point approximately -14°C) and maintains liquid state at room temperature and typical refrigeration conditions [1]. Manufacturer technical literature explicitly claims 'excellent oxidation and hydrolysis stability' for this branched-chain ester, attributed to the steric protection conferred by the isocetyl branching architecture . This stability profile is structurally derived and represents a class advantage of branched-chain esters over their linear counterparts, which are generally more susceptible to oxidative rancidity.

Formulation stability Freeze-thaw resistance Oxidation resistance

Isocetyl Myristate Market Valuation and Growth Trajectory Indicates Established Commercial Demand

The global isocetyl myristate market was valued at approximately USD 82.4 million in 2024, with projections reaching USD 132.7 million by 2032 at a CAGR of 6.3% [1]. This market scale and sustained growth trajectory differentiate isocetyl myristate from more niche myristate esters with limited commercial adoption. The compound's established supply chain and multi-vendor availability reduce procurement risk relative to specialty esters requiring single-source qualification. Regional market distribution shows North America as the current dominant market, with Asia-Pacific emerging as the fastest-growing region [2].

Market intelligence Procurement forecasting Supply chain

Evidence-Based Application Scenarios for Isocetyl Myristate in Cosmetics and Personal Care


Acne-Prone and Sensitive Skin Formulations: Avoiding Comedogenic Liability

Based on the documented comedogenicity of isopropyl myristate and linear myristate analogs in the rabbit ear assay [1], isocetyl myristate is the preferred myristate-ester selection for leave-on products targeting acne-prone consumers. The compound's branched-chain structure and low comedogenicity classification, combined with a CIR-approved safe-use concentration of up to 36.5% [2], support its application in facial moisturizers, serums, foundations, and sunscreens where ingredient safety for sensitive skin is a primary formulation constraint.

Lightweight Emulsions and Silicone-Free Anhydrous Systems Requiring Low Viscosity

Isocetyl myristate's low viscosity (~20.0 mPa·s at 25°C) and branched-chain architecture provide rapid spreadability and non-greasy sensory attributes essential for lightweight lotions, serums, and silicone-free formulations [3]. The compound's low solidification point (≤0°C, cloud point -14°C) ensures cold-temperature stability without requiring co-solvents, making it particularly suitable for products distributed in cold climates or requiring refrigeration stability during storage and transport.

Color Cosmetics Requiring Pigment Dispersion and Enhanced Spreadability

The branched-chain structure of isocetyl myristate facilitates pigment wetting and dispersion in color cosmetic applications including foundations, pressed powders, and lipsticks . Its low viscosity and excellent spreading characteristics contribute to uniform film formation and improved blendability on skin, while the compound's high molecular weight (452.8 g/mol) provides enhanced substantivity compared to lower-MW esters . Recommended use levels in formulations range from 1% to 20% .

Hybrid Sunscreen Formulations with UV Filter Compatibility

Isocetyl myristate has been specifically identified as applicable in hybrid sunscreen formulations, where it improves UV filter dispersion without compromising sensory attributes [3]. The compound's oxidation and hydrolysis stability ensures compatibility with commonly used organic UV filters that are susceptible to degradation in unstable vehicle systems. This application is supported by the compound's established safety profile and broad formulation compatibility.

Technical Documentation Hub

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